molecular formula C7H13ClN2S B1394844 (2-Isopropylthiazol-4-yl)methanamine hydrochloride CAS No. 1262771-25-4

(2-Isopropylthiazol-4-yl)methanamine hydrochloride

Cat. No. B1394844
M. Wt: 192.71 g/mol
InChI Key: SGCVBAFZQGKHQH-UHFFFAOYSA-N
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Description

“(2-Isopropylthiazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H13ClN2S . It is a solid substance and its CAS number is 1262771-25-4 .


Molecular Structure Analysis

The molecular structure of “(2-Isopropylthiazol-4-yl)methanamine hydrochloride” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring, attached to an isopropyl group and a methanamine group . The molecular weight of the compound is 192.710 Da .


Physical And Chemical Properties Analysis

“(2-Isopropylthiazol-4-yl)methanamine hydrochloride” is a solid substance . Its molecular weight is 192.710 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

  • Peptide Sequence Stabilization : A study by Bucci et al. (2018) explored a related compound, a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold. This compound was designed to stabilize parallel turn conformations in short peptide sequences (Bucci et al., 2018).

  • Key Intermediate in Drug Synthesis : The compound has been identified as a key intermediate in the synthesis of simeprevir, an anti-HCV drug. Chenhon (2015) described the synthesis process involving 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, showcasing the compound's significance in pharmaceutical manufacturing (Chenhon, 2015).

  • Antimicrobial Applications : Vedavathi et al. (2017) synthesized novel urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine, demonstrating significant in vitro antibacterial and antifungal activities (Vedavathi et al., 2017).

  • Catalysis in Chemical Reactions : Sankaralingam and Palaniandavar (2014) investigated diiron(III) complexes involving (2-Isopropylthiazol-4-yl)methanamine-related ligands as functional models for methane monooxygenases. Their research highlighted the compound's role in catalyzing hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

  • Antitumor Activity : A study by Károlyi et al. (2012) discussed the synthesis of ferrocene-containing derivatives of (S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including the one related to (2-Isopropylthiazol-4-yl)methanamine. These compounds showed promising in vitro antitumor activity against various human cancer cell lines (Károlyi et al., 2012).

  • Inhibition of Steel Corrosion : Yadav, Sarkar, and Purkait (2015) explored amino acid compounds, including those related to (2-Isopropylthiazol-4-yl)methanamine, as inhibitors for steel corrosion in acidic solutions. Their research revealed the compound's potential in reducing corrosion, indicating its application in industrial maintenance (Yadav, Sarkar, & Purkait, 2015).

  • Potential in Drug Development for Bone Disorders : A study by Pelletier et al. (2009) found that a related compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, targeted the Wnt beta-catenin cellular messaging system. This discovery has implications for developing treatments for bone disorders (Pelletier et al., 2009).

  • Serotonin Receptor Agonists : Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor agonists, showing potential as antidepressant drug candidates. This highlights the compound's relevance in neuropharmacology (Sniecikowska et al., 2019).

Safety And Hazards

Safety data suggests that dust formation should be avoided and that one should avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

(2-propan-2-yl-1,3-thiazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCVBAFZQGKHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694532
Record name 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Isopropylthiazol-4-yl)methanamine hydrochloride

CAS RN

1262771-25-4
Record name 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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